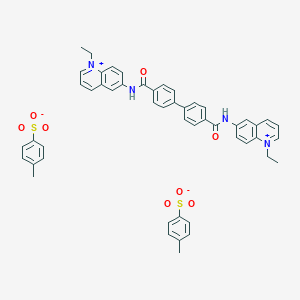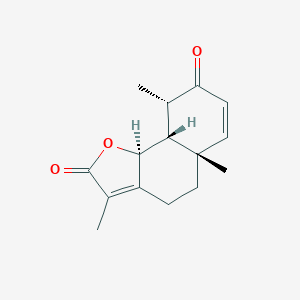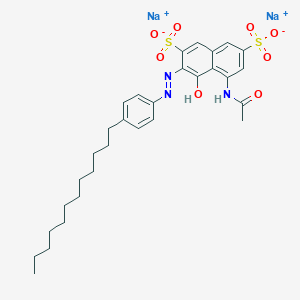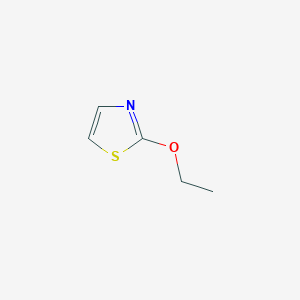
4-Benzylbenzene-1,2,3-triol
Übersicht
Beschreibung
4-Benzylbenzene-1,2,3-triol is a derivative of benzene-1,2,3-triol, also known as pyrogallol . Pyrogallol is an organic compound with the formula C6H3(OH)3. It is a water-soluble, white solid, although samples are typically brownish because of its sensitivity toward oxygen .
Synthesis Analysis
Pyrogallol is produced by heating gallic acid to induce decarboxylation . Gallic acid is also obtained from tannin. Many alternative routes have been devised. One preparation involves treating para-chlorophenoldisulfonic acid with potassium hydroxide . A series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions in moderate to excellent yields .Molecular Structure Analysis
The molecular structure of pyrogallol consists of a benzene ring with three hydroxyl groups substituted onto it . The chemical formula is C6H3(OH)3 .Chemical Reactions Analysis
Polyhydroxybenzenes like pyrogallol are relatively electron-rich. One manifestation is the easy C-acetylation of pyrogallol . In alkaline solution, pyrogallol undergoes deprotonation. Such solutions absorb oxygen from the air, turning brown .Physical And Chemical Properties Analysis
Pyrogallol has a molar mass of 126.11 g/mol. It has a density of 1.453 g/cm³ at 4 °C. Its melting point is 125.5 °C, and its boiling point is 307 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Specific Scientific Field
Biochemistry and microbiology
Summary
Benzene-1,2,4-triol (4-benzylpyrogallol) exhibits promising antimicrobial properties. Researchers have explored its potential as an antimicrobial agent against Xanthomonas citri subsp. citri , a bacterium responsible for citrus canker disease. The compound’s activity against this pathogen makes it relevant for agricultural and plant protection applications .
Experimental Procedures
Results
Safety And Hazards
While specific safety and hazard information for 4-Benzylbenzene-1,2,3-triol was not found, it’s important to note that pyrogallol is labeled with hazard statements H302, H312, H332, H341, H412, indicating various hazards including harmful if swallowed, harmful in contact with skin, harmful if inhaled, suspected of causing genetic defects, and harmful to aquatic life with long-lasting effects .
Zukünftige Richtungen
The synthesis of compounds with a pyrogallol-like structure, such as 4-Benzylbenzene-1,2,3-triol, could provide novel structures of antibacterial drugs chemically different from currently known antibiotics and broaden prospects for the development of effective antibiotics against antibiotic-resistant bacteria .
Eigenschaften
IUPAC Name |
4-benzylbenzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-11-7-6-10(12(15)13(11)16)8-9-4-2-1-3-5-9/h1-7,14-16H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWRVYWLRMVCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556226 | |
| Record name | 4-Benzylbenzene-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylbenzene-1,2,3-triol | |
CAS RN |
17345-66-3 | |
| Record name | 4-Benzylbenzene-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-Trihydroxydiphenylmethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Methylthieno[2,3-g][1,3]benzothiazole](/img/structure/B101284.png)





